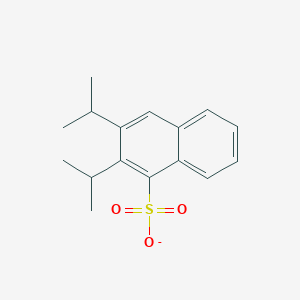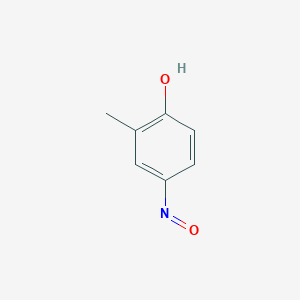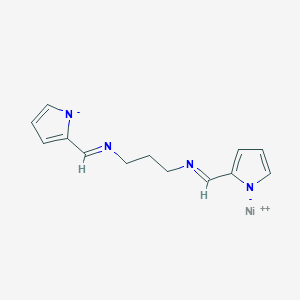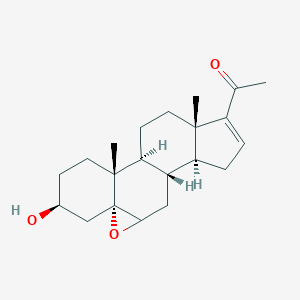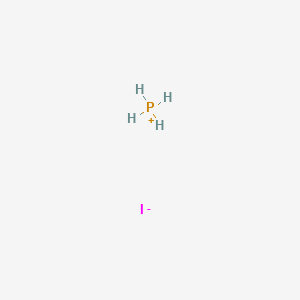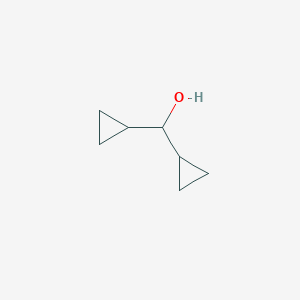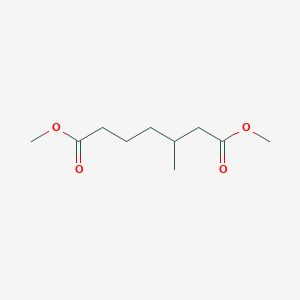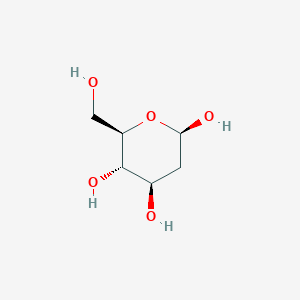
2-Deoxy-beta-d-arabino-hexopyranose
概要
説明
2-Deoxy-beta-d-arabino-hexopyranose, also known as 2-deoxy-D-glucose, is a natural, nonmetabolizable glucose analog . It is a D-glucopyranose in which the hydroxy group at position 2 has been replaced by a hydrogen . It has a role as a metabolite and is functionally related to a D-glucopyranose .
Synthesis Analysis
The synthesis of 2-deoxy-α- and -β-D-arabino-hexopyranosyl phosphonic acids and related compounds have been reported . Another synthesis method involves the reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite and trimethylsilyl triflate .Molecular Structure Analysis
The molecular formula of 2-Deoxy-beta-d-arabino-hexopyranose is C6H12O5 . The six-membered pyranose ring adopts a 4C1 conformation, with the anomeric hydroxy group in axial and the other substituents in equatorial positions .Chemical Reactions Analysis
2-Deoxy-beta-d-arabino-hexopyranose is a competitive inhibitor of glycolysis . It blocks the activity of different enzymes involved in glycolysis, leading to cell death .Physical And Chemical Properties Analysis
The molecular weight of 2-Deoxy-beta-d-arabino-hexopyranose is 164.16 g/mol . It has five hydrogen bond acceptors (HBA), and four hydrogen bond donors (HBD) .科学的研究の応用
Selective N-Debenzylation in Synthesis : Kroutil, Trnka, and Černý (2000) demonstrated the selective N-debenzylation of benzylamino derivatives of 2-Deoxy-beta-d-arabino-hexopyranose, which is significant in the synthesis of complex molecules, showing yields ranging from 51 to 97% (Kroutil, Trnka, & Černý, 2000).
Isomerization Studies : A study by Nowacki et al. (2002) focused on the acid-catalyzed isomerization of methyl 2-deoxy-D-arabino-hexosides, providing insights into the kinetics and mechanisms of these transformations (Nowacki et al., 2002).
Crystal Structure Analysis : The work of Małuszyńska, Ruble, and Jeffrey (1981) detailed the crystal structure of 2-deoxy-β-d-arabino-hexopyranose at -150°C, contributing to the understanding of its molecular conformation and bonding schemes (Małuszyńska, Ruble, & Jeffrey, 1981).
Mesomorphic Behavior in Alkyl Glycosides : Singh et al. (2008) studied the effect of the C-2 hydroxyl group on the mesomorphism of alkyl glycosides, synthesizing and analyzing the thermotropic behavior of alkyl 2-deoxy-D-arabino-hexopyranosides (Singh et al., 2008).
Synthesis of Disaccharides : Paul and Jayaraman (2008) reported the synthesis of 2-deoxy-D-arabino/lyxo-hexopyranosyl disaccharides, which has implications for the synthesis of novel carbohydrate structures (Paul & Jayaraman, 2008).
Synthesis of N-Alkyl(2-deoxy-β-D-arabino-hexopyranosyl)amines : Michalska et al. (1993) developed a highly stereoselective synthesis method for these compounds, demonstrating new applications for 2-deoxy-α-D-glycosyl phosphorodithioates as glycosyl donors (Michalska et al., 1993).
Investigating Anomeric Alkoxyl Radicals : Francisco et al. (2004) conducted a study on the fragmentation of carbohydrate anomeric alkoxyl radicals, synthesizing chiral 1-bromo-1-fluoro-1-iodo-alditols from 2-deoxy-hexopyranose derivatives (Francisco et al., 2004).
Safety And Hazards
将来の方向性
2-Deoxy-beta-d-arabino-hexopyranose has shown promising pharmacological activities, including inhibition of cancerous cell growth and N-glycosylation . It has been used as a glycolysis inhibitor and as a potential energy restriction mimetic agent . Recently, 2-DG has been used as an anti-COVID-19 drug to lower the need for supplemental oxygen .
特性
IUPAC Name |
(2R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-KAZBKCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-beta-d-arabino-hexopyranose | |
CAS RN |
13299-16-6 | |
| Record name | beta-D-2-Deoxyglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-2-DEOXYGLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3K52E8TIJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



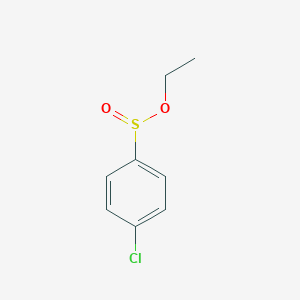
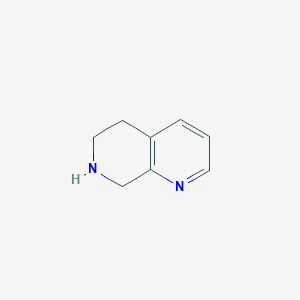
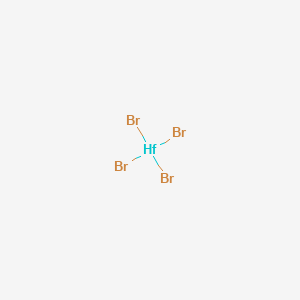
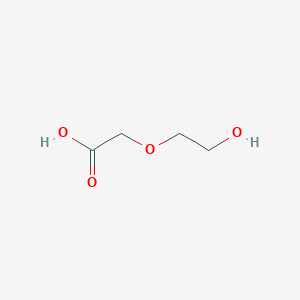
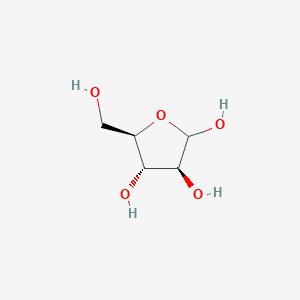
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

